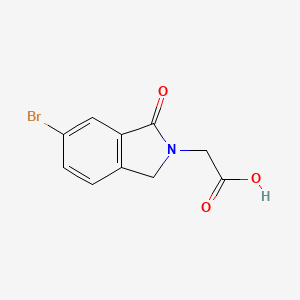![molecular formula C6H4BrIN4 B13980906 7-Bromo-5-iodopyrrolo[2,1-F][1,2,4]triazin-4-amine](/img/structure/B13980906.png)
7-Bromo-5-iodopyrrolo[2,1-F][1,2,4]triazin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-5-iodopyrrolo[2,1-F][1,2,4]triazin-4-amine: is a heterocyclic compound that contains both bromine and iodine atoms. It is a derivative of pyrrolo[2,1-F][1,2,4]triazine, which is a bicyclic structure composed of a pyrrole ring fused to a triazine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5-iodopyrrolo[2,1-F][1,2,4]triazin-4-amine can be achieved through various synthetic routes. One common method involves the use of pyruvic acid and formamidine as starting materials to synthesize an intermediate compound. This intermediate is then subjected to further reactions to obtain the final product . The reaction conditions typically involve mild temperatures and the use of specific catalysts to facilitate the formation of the desired compound.
Industrial Production Methods
For industrial production, the synthesis method needs to be optimized for large-scale manufacturing. This involves the use of cost-effective starting materials and efficient reaction conditions to maximize yield and minimize production costs. The process may include multiple steps, such as the formation of intermediates, purification, and final product isolation .
Analyse Chemischer Reaktionen
Types of Reactions
7-Bromo-5-iodopyrrolo[2,1-F][1,2,4]triazin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling reagents. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of catalysts to enhance reaction efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce larger heterocyclic compounds .
Wissenschaftliche Forschungsanwendungen
7-Bromo-5-iodopyrrolo[2,1-F][1,2,4]triazin-4-amine has several scientific research applications, including:
Medicinal Chemistry: It is used in the synthesis of N-heterocyclic compounds for pharmaceutical use, including anticancer agents and PRMT5 inhibitors.
Biological Research: The compound is a useful reagent in the synthesis of phosphoramidate prodrugs for potential treatment of viral infections, such as Ebola and COVID-19.
Material Science: Due to its unique structure, it is also explored for applications in material science, including the development of new dyes and imaging agents.
Wirkmechanismus
The mechanism of action of 7-Bromo-5-iodopyrrolo[2,1-F][1,2,4]triazin-4-amine involves its interaction with specific molecular targets and pathways. For instance, as a PRMT5 inhibitor, it can modulate the activity of protein arginine methyltransferase 5, which plays a role in gene expression and cellular processes. The compound’s structure allows it to bind to the active site of the enzyme, inhibiting its function and leading to potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 7-Bromo-5-iodopyrrolo[2,1-F][1,2,4]triazin-4-amine include:
7-Iodopyrrolo[2,1-F][1,2,4]triazin-4-amine: Used in the synthesis of antiviral drugs.
4-Amino-7-bromopyrrolo[2,1-F][1,2,4]triazine: Another derivative with potential pharmaceutical applications.
Uniqueness
What sets this compound apart is its dual halogenation, which provides unique reactivity and potential for diverse chemical transformations. This dual halogenation also enhances its utility in medicinal chemistry for the development of novel therapeutic agents .
Eigenschaften
Molekularformel |
C6H4BrIN4 |
|---|---|
Molekulargewicht |
338.93 g/mol |
IUPAC-Name |
7-bromo-5-iodopyrrolo[2,1-f][1,2,4]triazin-4-amine |
InChI |
InChI=1S/C6H4BrIN4/c7-4-1-3(8)5-6(9)10-2-11-12(4)5/h1-2H,(H2,9,10,11) |
InChI-Schlüssel |
DHOFJFPNWUDJMF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N2C(=C1I)C(=NC=N2)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


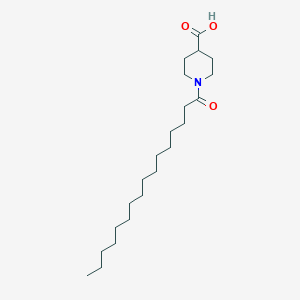

![Ethyl 3-[4-(bromomethyl)phenyl]propanoate](/img/structure/B13980829.png)

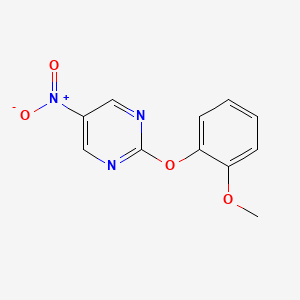

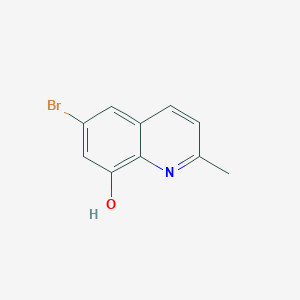
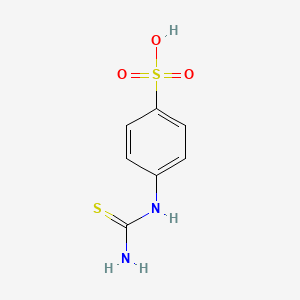

![Silane, [(1-methylethenyl)oxy]tris(1-methylethyl)-](/img/structure/B13980873.png)

